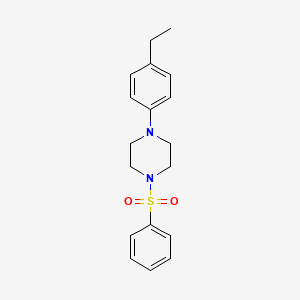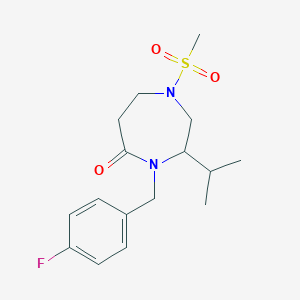![molecular formula C18H24ClN3O3 B5482935 N-(5-chloro-2-methylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5482935.png)
N-(5-chloro-2-methylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with chloroacetylation and further reaction with substituted phenylpiperazine. These processes are essential for creating various acetamide derivatives, which are analyzed through techniques such as TLC, IR, 1HNMR, and 13CNMR, among others (Verma, Kumar, & Kumar, 2017).
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been extensively studied, revealing the influence of different substituents on the molecule's properties. Structural elucidation is achieved using IR, 1H NMR, 13 C-NMR, and mass spectrometric data, providing insight into the compound's configuration and stability (Kumar et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives often target the enhancement of specific properties, such as solubility and bioavailability. For example, introducing a piperazine unit can significantly increase aqueous solubility and improve oral absorption, demonstrating the compound's versatile reactivity and potential for optimization (Shibuya et al., 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability play a crucial role in determining a compound's suitability for specific applications. The physicochemical properties of acetamide derivatives are often assessed using computational tools, which predict their behavior in various environments and their compatibility with pharmaceutical formulations (Verma, Kumar, & Kumar, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming bonds, and susceptibility to environmental factors, are key to understanding the compound's applications. Studies on acetamide derivatives reveal their antibacterial potential and their activity against various Gram-positive and Gram-negative bacterial strains, highlighting their significant chemical reactivity (Hussain et al., 2018).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(oxolane-2-carbonyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O3/c1-13-4-5-14(19)11-15(13)20-17(23)12-21-6-8-22(9-7-21)18(24)16-3-2-10-25-16/h4-5,11,16H,2-3,6-10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYSZQQAJAZZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5482867.png)
![2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyrimidin-4-amine](/img/structure/B5482874.png)
![1-{1-[5-(3-methoxyphenyl)-2-furoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5482887.png)
![N-cyclopropyl-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5482890.png)
![5-[(4-bromo-2-thienyl)methylene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5482892.png)

![2-chloro-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-5-(1H-pyrazol-1-yl)benzamide](/img/structure/B5482905.png)
![N-[2-(2-furoylamino)-3-(3-nitrophenyl)acryloyl]methionine](/img/structure/B5482906.png)


![N~4~-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5482922.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide](/img/structure/B5482943.png)